2-Bromo-1,4-diisopropylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,4-di(propan-2-yl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFMKBVDTMONEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474757 | |
| Record name | 2,5-Diisopropyl-1-bromo-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42196-29-2 | |
| Record name | 2,5-Diisopropyl-1-bromo-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,4-bis(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Aryl Bromides in Advanced Organic Synthesis
Aryl bromides, organic compounds where a bromine atom is directly attached to an aromatic ring, are fundamental building blocks in modern organic chemistry. fiveable.menih.gov Their importance stems from the versatile reactivity of the carbon-bromine (C-Br) bond, which facilitates a wide array of synthetic transformations. nih.gov The bromine atom is an effective leaving group, making aryl bromides key substrates in numerous cross-coupling reactions. fiveable.me
These reactions, such as the Suzuki, Heck, and Stille couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. researchgate.net Aryl bromides are often preferred over other aryl halides in these transformations. The C-Br bond is generally more reactive than the carbon-chlorine (C-Cl) bond but more stable than the carbon-iodine (C-I) bond, offering a balance of reactivity and stability that is advantageous for many catalytic processes. mdpi.com This reactivity hierarchy allows for selective transformations in polyhalogenated compounds. mdpi.comnih.gov
The utility of aryl bromides extends to their role as precursors for organometallic reagents and their participation in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. fiveable.melibretexts.org Consequently, aryl bromides are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. nih.govresearchgate.net
Structural Characteristics and Isomeric Considerations Within Diisopropylbenzene Derivatives
Diisopropylbenzene (DIPB) exists as three structural isomers: 1,2-diisopropylbenzene (B1214297) (ortho), 1,3-diisopropylbenzene (B165221) (meta), and 1,4-diisopropylbenzene (B50396) (para). wikipedia.orgnih.gov All are colorless, flammable liquids produced commercially through the alkylation of benzene (B151609) or isopropylbenzene with propylene, typically using a Lewis acid catalyst. wikipedia.orgchemicalbook.com These isomers are immiscible in water and have similar boiling points. wikipedia.org
The spatial arrangement of the two isopropyl groups on the benzene ring is the defining structural feature that differentiates the isomers and their chemical behavior. This steric hindrance influences their reactivity in subsequent reactions, such as electrophilic aromatic substitution. For example, the bromination of 1,4-diisopropylbenzene leads to substitution at one of the positions ortho to the isopropyl groups, yielding 2-Bromo-1,4-diisopropylbenzene. The synthesis involves reacting p-diisopropylbenzene with bromine in a solvent like carbon tetrachloride, often in the presence of iron powder as a catalyst. prepchem.com
The properties of the diisopropylbenzene isomers are distinct, which is a critical consideration for their separation and use as synthetic precursors. wikipedia.orgwikipedia.org The 1,3- and 1,4-isomers are of particular industrial interest as precursors to resorcinol (B1680541) and hydroquinone, respectively, through processes like the Hock rearrangement. wikipedia.org
Table 1: Properties of Diisopropylbenzene Isomers Data sourced from multiple references. wikipedia.org
| Property | 1,2-Diisopropylbenzene (ortho) | 1,3-Diisopropylbenzene (meta) | 1,4-Diisopropylbenzene (para) |
|---|---|---|---|
| CAS Number | 577-55-9 | 99-62-7 | 100-18-5 |
| Molecular Formula | C₁₂H₁₈ | ||
| Molar Mass (g/mol) | 162.28 | ||
| Boiling Point (°C) | 203-204 | 203.2 | 210.3 |
| Melting Point (°C) | -57 | -63 | -17 |
| Density (g/cm³) | 0.878 | 0.864 | 0.861 |
Overview of Academic Research Trajectories for Halogenated Arenes
Direct Halogenation Strategies
Direct halogenation involves the introduction of a bromine atom onto the 1,4-diisopropylbenzene (B50396) ring through an electrophilic substitution reaction.
The most straightforward method for synthesizing this compound is the direct electrophilic aromatic bromination of 1,4-diisopropylbenzene. This reaction follows a well-established mechanism where an electrophilic bromine species attacks the electron-rich aromatic ring. libretexts.org A Lewis acid catalyst is typically required to polarize the bromine molecule (Br₂), thereby increasing its electrophilicity and enabling it to react with the moderately activated benzene (B151609) ring. libretexts.org
A common laboratory-scale procedure involves reacting 1,4-diisopropylbenzene with bromine in the presence of a catalyst, such as iron powder, which generates iron(III) bromide (FeBr₃) in situ. prepchem.com The reaction is typically performed in a solvent like carbon tetrachloride at a reduced temperature to control the reaction rate and minimize side reactions. prepchem.com The mechanism proceeds through the formation of a positively charged intermediate known as an arenium ion or sigma complex, which is stabilized by resonance. libretexts.org In the final step, a proton is abstracted from the intermediate, restoring the aromaticity of the ring and yielding the final brominated product. libretexts.org
The following table summarizes a typical set of conditions for this synthesis:
| Parameter | Value | Source |
| Starting Material | 1,4-Diisopropylbenzene | prepchem.com |
| Reagent | Bromine (Br₂) | prepchem.com |
| Catalyst | Iron powder | prepchem.com |
| Solvent | Carbon Tetrachloride (CCl₄) | prepchem.com |
| Temperature | -5°C | prepchem.com |
| Reaction Time | 7 hours (reagent addition) | prepchem.com |
| Workup | Washes with HCl, NaHSO₃, H₂O; Distillation | prepchem.com |
| Boiling Point | 142°C at 25 mm Hg | prepchem.com |
The regiochemical outcome of the electrophilic bromination is dictated by the directing effects of the substituents already present on the benzene ring. The isopropyl groups are alkyl groups, which are known as activating substituents and ortho-, para-directors. pressbooks.pub In the case of 1,4-diisopropylbenzene, the para-position relative to one isopropyl group is already occupied by the other. Consequently, both isopropyl groups direct the incoming electrophile to the four remaining positions on the ring (C2, C3, C5, and C6), all of which are ortho to an isopropyl group.
Due to the symmetry of the starting material, these four positions are chemically equivalent, leading to the formation of a single primary monobrominated product: this compound. solubilityofthings.com The bulky nature of the isopropyl groups provides some steric hindrance, which can influence reaction rates but does not typically result in a mixture of isomers in this specific case. solubilityofthings.com For more complex systems or to further enhance selectivity and reaction efficiency, alternative catalytic systems can be employed. Research into related brominations has shown that shape-selective catalysts, such as certain types of zeolites, can be used to control the regioselectivity of bromination on substituted benzenes, offering potential for process optimization. google.com
Transformation of Precursor Molecules
An alternative to direct bromination involves multi-step synthetic sequences starting from other substituted benzene derivatives. These methods rely on functional group interconversions (FGI) to introduce the bromine atom at the desired position. imperial.ac.uk
Synthesizing this compound can be envisioned from precursors that already contain some of the necessary substituents. A retrosynthetic analysis might suggest several pathways. libretexts.org For example, one could theoretically start with bromobenzene (B47551) and introduce the two isopropyl groups via a double Friedel-Crafts alkylation. However, controlling the regioselectivity of this reaction to obtain the desired 1,4-substitution pattern relative to the bromine atom would be challenging and likely result in a mixture of isomers.
A more controlled approach would be to start with a molecule where the substitution pattern is already set. For instance, a precursor like 2,5-diisopropylaniline (B2943412) or 2,5-diisopropylphenol (B50405) could be used, with the amino or hydroxyl group subsequently converted into a bromine atom.
Functional group interconversion provides a powerful and regioselective toolkit for introducing a bromine atom onto a pre-existing aromatic scaffold.
The Sandmeyer Reaction : One of the most effective methods for this transformation is the Sandmeyer reaction. sciencemadness.org This process begins with the diazotization of an aniline (B41778) derivative. For this synthesis, one would start with 2,5-diisopropylaniline. The primary amine is treated with a solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5°C) to form a diazonium salt. compoundchem.com The resulting 2,5-diisopropylbenzenediazonium salt is then treated with a solution of copper(I) bromide (CuBr), which facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas and yielding this compound with high regiochemical fidelity. sciencemadness.org
Decarboxylative Bromination : Another, though less common, FGI strategy is halodecarboxylation. This reaction involves the conversion of a carboxylic acid to an aryl halide. acs.org In this context, 2,5-diisopropylbenzoic acid could serve as a precursor. In reactions like the Hunsdiecker reaction or its modifications, the carboxylic acid is converted to a salt (e.g., a silver salt) and then treated with bromine. This process generates an aryl bromide through the loss of carbon dioxide. acs.org
Optimization and Scalability of Synthetic Procedures
Transitioning a synthetic procedure from a laboratory scale to an industrial scale requires careful optimization of several parameters. For the direct bromination of 1,4-diisopropylbenzene, key factors include efficient heat management to maintain the low reaction temperature (-5°C), controlled addition of the bromine to manage the exothermic reaction, and effective mixing. prepchem.com
The workup and purification steps are also critical for scalability. The series of aqueous washes described in the lab procedure are necessary to remove the iron catalyst and any unreacted bromine or acidic byproducts. prepchem.com Final purification by vacuum distillation is effective for achieving high purity but requires specialized equipment for large volumes. prepchem.com
Reaction Condition Tuning and Mechanistic Insights
The successful synthesis of this compound hinges on carefully controlled reaction conditions. The bromination of p-diisopropylbenzene is typically achieved by reacting it with bromine in the presence of a Lewis acid catalyst, such as iron powder, which facilitates the formation of the electrophile. prepchem.com
Mechanism: The reaction proceeds via a well-understood electrophilic aromatic substitution mechanism. libretexts.orgpressbooks.pub
Formation of the Electrophile: The Lewis acid catalyst (iron) reacts with bromine to form a more potent electrophilic species, often represented as Br+. The catalyst polarizes the Br-Br bond, making one bromine atom significantly more electron-deficient and ready to be attacked by the aromatic ring. pressbooks.pubchemistrystudent.com
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the p-diisopropylbenzene ring attacks the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion. libretexts.orgpressbooks.pub The two isopropyl groups on the benzene ring are activating and ortho-, para-directing. Since the para position is already occupied by an isopropyl group, the incoming bromine atom is directed to one of the ortho positions.
Deprotonation and Aromaticity Restoration: In the final step, a weak base (such as Br⁻) removes a proton from the carbon atom bearing the new bromine atom. This restores the stable aromatic system and yields the final product, this compound. libretexts.org
Reaction Condition Tuning: Precise control of reaction parameters is critical. A key synthesis method involves the dropwise addition of a bromine solution to a mixture of p-diisopropylbenzene, a solvent like carbon tetrachloride, and iron powder over several hours. prepchem.com Maintaining a low temperature, for instance at -5°C, is crucial for managing the exothermic nature of the reaction and preventing potential side reactions, such as polybromination or benzylic bromination. prepchem.comchemistrysteps.com
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Purpose | Citation |
| Starting Material | p-Diisopropylbenzene | The aromatic substrate for bromination. | prepchem.com |
| Reagent | Bromine (in Carbon Tetrachloride) | Source of the bromine atom for substitution. | prepchem.com |
| Catalyst | Iron Powder | Lewis acid that polarizes the bromine molecule to create the electrophile. | prepchem.comchemistrystudent.com |
| Solvent | Carbon Tetrachloride | Dissolves reactants and helps control reaction temperature. | prepchem.com |
| Temperature | -5°C | Controls reaction rate and minimizes side-product formation. | prepchem.com |
| Addition Time | 7 hours (dropwise) | Ensures a slow, controlled reaction to improve selectivity and safety. | prepchem.com |
Yield Enhancement and Purification Techniques
Maximizing the yield and ensuring the high purity of this compound requires a meticulous multi-step purification process following the initial reaction. prepchem.com
The initial crude product is first separated from the residual catalyst, for example, by decanting the solution away from the remaining ferric bromide. prepchem.com A series of washing steps is then employed. Washing with dilute hydrochloric acid helps to remove any remaining iron catalyst. prepchem.com Subsequently, a wash with a dilute sodium bisulfite solution is performed to neutralize and remove any unreacted bromine from the organic phase. prepchem.com This is followed by washing with water to remove any residual acids or salts. prepchem.com
An additional step that may be employed involves refluxing the product with an alcoholic solution of potassium hydroxide. prepchem.com After these washes, the organic solvent is removed, typically under reduced pressure. prepchem.com The final and most critical purification step is distillation of the crude product. This compound is distilled at a boiling point of 142°C under a reduced pressure of 25 mm Hg to yield the pure compound. prepchem.com Each of these steps systematically removes impurities, thereby enhancing the purity and final isolated yield of the target molecule.
Table 2: Purification Techniques for this compound
| Step | Reagent/Method | Purpose | Citation |
| Catalyst Removal | Decantation | To separate the liquid product from the solid ferric bromide catalyst. | prepchem.com |
| Acid Wash | 3N Hydrochloric Acid (HCl) | To wash out any remaining iron salts. | prepchem.com |
| Neutralization of Excess Reagent | Dilute Sodium Bisulfite (NaHSO₃) Solution | To remove unreacted bromine. | prepchem.com |
| Final Wash | Water | To remove any water-soluble impurities, acids, or salts. | prepchem.com |
| Solvent Removal | Reduced Pressure Evaporation | To remove the carbon tetrachloride solvent. | prepchem.com |
| Final Purification | Distillation | To isolate the pure product based on its boiling point (142°C at 25 mm). | prepchem.com |
Carbon-Bromine Bond Reactivity
The C(sp²)–Br bond is a primary site for reactions that aim to replace or couple the bromine atom. Its reactivity is influenced by bond strength, polarity, and the significant steric hindrance imposed by the adjacent isopropyl group.
Nucleophilic aromatic substitution (SNAr) reactions on this compound are generally disfavored. The typical SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. nih.govresearchgate.net The structure of this compound lacks such activating groups; instead, the isopropyl groups are weakly electron-donating.
Furthermore, the reaction is subject to considerable steric hindrance. The two bulky isopropyl groups, particularly the one ortho to the bromine atom, physically obstruct the approach of a nucleophile to the carbon atom bearing the bromine. organic-chemistry.orgwikipedia.org Backside attack, characteristic of SN2 reactions, is impossible on an sp²-hybridized carbon within an aromatic ring. nih.govwikipedia.orgiupac.org Consequently, direct displacement of the bromide by common nucleophiles via either SNAr or SN1/SN2-type pathways is not a synthetically viable route under standard conditions.
While the C-Br bond on the aromatic ring is robust, the C-H bonds on the isopropyl groups are susceptible to radical reactions. Specifically, the tertiary C-H bonds at the benzylic positions (the carbon atom of the isopropyl group directly attached to the benzene ring) are significantly weaker than other C-H bonds in the molecule. libretexts.org This weakness makes them prime targets for radical abstraction.
Benzylic bromination, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a bromine source such as N-bromosuccinimide (NBS), can selectively functionalize one of the isopropyl groups. libretexts.orgsci-hub.sersc.org The reaction proceeds via a radical chain mechanism:
Initiation: Homolytic cleavage of the initiator or the Br-Br bond to form radicals.
Propagation: A bromine radical abstracts a benzylic hydrogen from an isopropyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with Br₂ or NBS to form the benzylic bromide product and regenerate a bromine radical.
Termination: Combination of any two radical species.
Due to the statistical presence of two equivalent isopropyl groups, this reaction can lead to the formation of 1-bromo-4-(2-bromo-2-propanyl)benzene. The inherent stability of the tertiary benzylic radical intermediate favors substitution at this position exclusively over any other on the alkyl chains. libretexts.org Patents have described the selective radical bromination of benzylic hydrogens on diisopropylbenzene isomers. nih.gov
Aromatic Ring Functionalization
Functionalization of the aromatic core itself can be achieved through electrophilic substitution or directed metalation, with regiochemical outcomes dictated by the existing substituents.
The synthesis of this compound is itself an example of electrophilic aromatic substitution, involving the bromination of 1,4-diisopropylbenzene, typically with bromine in the presence of a Lewis acid catalyst like iron powder. wikipedia.org For further electrophilic substitutions on this compound, the regiochemical outcome is determined by the combined directing effects of the three substituents.
Isopropyl Groups: These are alkyl groups, which are activating and ortho-, para-directors. rsc.org
Bromine Atom: Halogens are deactivating but are also ortho-, para-directors. libretexts.org
The four available positions on the ring are C3, C5, C6, and the ipso-carbon C1. The positions C3 and C5 are the most likely sites for substitution. The C3 position is ortho to both the C4-isopropyl group and the C2-bromine, and meta to the C1-isopropyl group. The C5 position is ortho to the C4-isopropyl group and para to the C2-bromine. The activating effect of the isopropyl groups combined with the ortho-, para-directing nature of the bromine will strongly favor substitution at these positions over the more sterically hindered C6 position, which is ortho to the C1-isopropyl group and meta to the other substituents. The precise ratio of C3 to C5 substitution would depend on the specific electrophile and reaction conditions, balancing steric and electronic factors.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Bromo-1,4-diisopropyl-5-nitrobenzene and 2-Bromo-1,4-diisopropyl-3-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | 2,5-Dibromo-1,4-diisopropylbenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Bromo-2,5-diisopropylphenyl)ethan-1-one |
Directed ortho metalation (DOM) is a powerful technique for regioselective functionalization of aromatic rings. nih.gov In this strategy, a substituent, the directed metalation group (DMG), coordinates to an organolithium reagent (like n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbeilstein-journals.org
Halogens, including bromine, can serve as moderate DMGs. wikipedia.org For this compound, the bromine atom at C2 would direct lithiation to the C3 position. This process involves treating the substrate with a strong lithium base at low temperatures, generating a transient aryllithium intermediate. This intermediate can then be trapped by a variety of electrophiles (E⁺) to introduce a new functional group specifically at the C3 position. Research has shown that bulky para-diisopropylbenzene can yield ortho metalation products exclusively, supporting the viability of this strategy. gold-chemistry.org
The general pathway is as follows:
Directed Lithiation: this compound reacts with an alkyllithium reagent (e.g., n-BuLi/TMEDA) at low temperature (-78 °C). The base is directed by the bromine atom to abstract the proton at C3.
Electrophilic Quench: The resulting aryllithium species is treated with an electrophile (e.g., CO₂, I₂, (CH₃)₂CO) to install a new substituent.
This method provides a route to 3-substituted derivatives that are not readily accessible through electrophilic substitution.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.orggold-chemistry.org These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The steric hindrance from the ortho-isopropyl group can influence reaction rates, often requiring more robust catalyst systems with bulky phosphine (B1218219) ligands. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.govorganic-chemistry.org It is a versatile method for synthesizing biaryl compounds.
Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. rsc.orggold-chemistry.org Research has shown that even the highly hindered this compound reacts effectively with methyl acrylate (B77674) under appropriate conditions. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, yielding an arylated alkyne. iupac.orgsci-hub.senumberanalytics.com
Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgwikipedia.orgwikipedia.org
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-1,4-diisopropylbenzene |
| Heck | Methyl Acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Methyl (E)-3-(2,5-diisopropylphenyl)acrylate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1,4-Diisopropyl-2-(phenylethynyl)benzene |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(2,5-Diisopropylphenyl)morpholine |
Note: Conditions are representative and may require optimization for this specific substrate.
Palladium-Catalyzed Suzuki-Miyaura Coupling (relevant to related brominated compounds)
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium(0) complex. researchgate.netfishersci.co.uk For sterically hindered aryl bromides like this compound, the efficiency of this reaction is highly dependent on the choice of ligand, base, and reaction conditions. rsc.org
Research on di-ortho-substituted aryl halides has demonstrated that specialized, bulky phosphine ligands are often necessary to facilitate the reaction. rsc.org For instance, the use of highly active catalysts, such as those employing the AntPhos ligand, has been shown to successfully couple di-ortho-substituted aryl bromides with secondary alkylboronic acids, overcoming the challenge of the β-hydride elimination side pathway. rsc.org While specific studies on this compound are not extensively documented, data from related sterically hindered systems suggest that successful coupling would likely require elevated temperatures and a carefully selected palladium catalyst system. rsc.orgacademie-sciences.fr The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. scirp.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 2-Bromo-5-methoxy-1,3-dimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | 82 | rsc.org |
| Various Aryl Bromides | Various Arylboronic Acids | Pd(OAc)₂ | α-aminophosphonate ligand | Cs₂CO₃ | 1,4-Dioxane | 100 | Good to Excellent | academie-sciences.fr |
Nickel-Catalyzed Kumada Cross-Coupling Applications (relevant to related brominated compounds)
The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes, to form C-C bonds. wikipedia.org Nickel catalysis is often preferred for its ability to couple less reactive aryl chlorides and for its cost-effectiveness. rsc.org In the context of sterically hindered substrates like this compound, nickel catalysts have shown promise. acs.orgnih.gov
Studies on the nickel-catalyzed coupling of tertiary alkyl Grignard reagents with aryl bromides have highlighted the challenges posed by steric hindrance and competing isomerization reactions. rhhz.net However, the development of specific nickel precatalysts, sometimes in the absence of traditional phosphine or NHC ligands, has enabled the coupling of bulky nucleophiles with aryl bromides. rhhz.net For sterically demanding aryl electrophiles, the smaller atomic radius of nickel compared to palladium can be a disadvantage, but the use of flexible bidentate phosphine ligands can overcome this, allowing for the successful coupling of aryl triflates and bromides with ortho substituents. rsc.org
Table 2: Nickel-Catalyzed Kumada Coupling of Aryl Bromides
| Aryl Bromide | Grignard Reagent | Catalyst | Conditions | Product | Yield (%) | Ref |
| 2-Bromonaphthalene | t-BuMgCl | NiCl₂·(H₂O)₁.₅ | THF, 0 °C, 30 min | 2-tert-Butylnaphthalene | 53 | rhhz.net |
| 4-Bromo-2,6-lutidine | t-BuMgCl | NiCl₂·(H₂O)₁.₅ | THF, -10 °C, 30 min | 4-tert-Butyl-2,6-lutidine | 50 | rhhz.net |
Mechanistic Studies of Catalytic Transformations
The mechanism of palladium- and nickel-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. scirp.org For a sterically hindered substrate such as this compound, the oxidative addition of the C-Br bond to the low-valent metal center (Pd(0) or Ni(0)) is often the rate-limiting step. The bulky isopropyl group ortho to the bromine can sterically encumber this process.
Interestingly, research on the Heck reaction, a related palladium-catalyzed process, has shown that even the "highly hindered this compound reacted well with methyl acrylate at 125°C". researchgate.net The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org This finding suggests that despite the steric hindrance, the C-Br bond in this compound is sufficiently reactive to undergo oxidative addition to a palladium catalyst, at least at elevated temperatures. This reactivity provides a strong basis to infer its potential participation in other cross-coupling reactions under appropriate conditions.
Formation of Organometallic Intermediates
The conversion of this compound into organometallic reagents is a key step for its subsequent use in a variety of synthetic transformations.
Grignard Reagent Formation and Subsequent Reactivity
The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, (2,5-diisopropylphenyl)magnesium bromide. libretexts.org The formation of Grignard reagents from aryl bromides is a standard procedure, though initiation can sometimes be challenging and everything must be kept scrupulously dry as Grignard reagents react readily with protic solvents like water. libretexts.orgmiracosta.edu
Once formed, this Grignard reagent would be a potent nucleophile and a strong base. Its subsequent reactivity would be characteristic of Grignard reagents, including:
Reaction with carbonyls: Addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after acidic workup. miracosta.edu
Reaction with CO₂: Carboxylation upon reaction with carbon dioxide to yield 2,5-diisopropylbenzoic acid after acidification.
Use in Kumada Coupling: As the nucleophilic partner in nickel- or palladium-catalyzed cross-coupling reactions. wikipedia.org
Organolithium and Organozinc Derivatives
Organolithium reagents can be prepared from aryl bromides via halogen-metal exchange, typically using an alkyllithium reagent like n-butyllithium at low temperatures. sigmaaldrich.com For the isomeric 2-bromo-1,3-diisopropylbenzene, treatment with n-butyllithium in THF at -78 °C successfully generates the corresponding aryllithium intermediate, which can then be trapped with an electrophile like trimethyl borate. rsc.orgrsc.org A similar reaction is expected for this compound, which would yield (2,5-diisopropylphenyl)lithium. This highly reactive intermediate is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.
Organozinc reagents can be prepared either by direct insertion of zinc metal into the carbon-halogen bond or by transmetalation of an organolithium or Grignard reagent with a zinc salt like ZnCl₂. beilstein-journals.orglscollege.ac.in The direct insertion into alkyl bromides often requires activation of the zinc and elevated temperatures. beilstein-journals.org Transmetalation from the corresponding organolithium or Grignard reagent is a common and often milder method. The resulting organozinc derivative, (2,5-diisopropylphenyl)zinc bromide, would be less reactive than its lithium or magnesium counterpart, offering greater functional group tolerance in subsequent reactions, such as the Negishi coupling. lscollege.ac.in
Table 3: Formation of Organometallic Reagents from Related Aryl Bromides
| Starting Material | Reagent(s) | Intermediate Formed | Subsequent Reaction/Product | Ref |
| 2-Bromo-1,3-diisopropylbenzene | 1. n-BuLi, THF, -78°C2. B(OMe)₃3. HCl (aq) | (2,6-diisopropylphenyl)lithium | (2,6-diisopropylphenyl)boronic acid | rsc.org |
| 1-Bromo-4-chlorobenzene | 1. Mg, Et₂O2. DMF3. HCl (aq) | (4-chlorophenyl)magnesium bromide | 4-chlorobenzaldehyde | walisongo.ac.id |
| 4-Bromo-2-fluoro-1,1'-biphenyl | 1. Mg, LiCl, THF2. ZnCl₂ | Aryl-Zinc reagent | Not specified | uni-muenchen.de |
Derivatization and Advanced Chemical Structures Derived from 2 Bromo 1,4 Diisopropylbenzene
Synthesis of Sterically Hindered Ligands and Reagents
The 2,5-diisopropylphenyl moiety, derived from 2-bromo-1,4-diisopropylbenzene, is an ideal building block for creating sterically hindered ligands and organometallic precursors. The significant steric bulk provided by the two isopropyl groups is crucial for stabilizing reactive metal centers in catalysts, promoting specific reaction pathways, and preventing catalyst deactivation.
Sterically demanding phosphane (phosphine) ligands are critical in homogeneous catalysis, particularly in cross-coupling reactions. The synthesis of such ligands often begins with the conversion of this compound into a more reactive organometallic intermediate, such as a Grignard or organolithium reagent.
This intermediate, 2,5-diisopropylphenylmagnesium bromide or 2,5-diisopropylphenyllithium, acts as a powerful nucleophile. It can be reacted with various phosphorus electrophiles, like phosphorus trichloride (B1173362) (PCl₃) or diarylchlorophosphines (Ar₂PCl), to form new carbon-phosphorus bonds. This reaction is a standard and widely used method for phosphine (B1218219) ligand synthesis. For example, the reaction with PCl₃ can introduce the 2,5-diisopropylphenyl group onto the phosphorus atom. By controlling the stoichiometry, mono-, di-, or tri-substituted phosphines can be synthesized, each possessing a significant steric profile due to the isopropyl groups.
The table below outlines a general synthetic pathway for creating a triarylphosphine containing the 2,5-diisopropylphenyl group.
| Step | Reaction | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | Grignard Formation | Mg turnings, THF | 2,5-diisopropylphenylmagnesium bromide | Activates the aryl bromide for nucleophilic attack. |
| 2 | Phosphinylation | PCl₃ or Ar₂PCl | (2,5-diisopropylphenyl)₃P or Ar₂P(2,5-diisopropylphenyl) | Forms the sterically hindered phosphine ligand. |
These bulky phosphine ligands are instrumental in stabilizing low-coordinate metal complexes, which are often the active catalytic species. The steric hindrance can enhance catalytic activity and selectivity in reactions such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
Beyond phosphine ligands, this compound is a precursor to other valuable bulky organometallic reagents. The primary route involves the formation of Grignard or organolithium reagents, which are versatile intermediates in their own right.
Grignard Reagent : The reaction of this compound with magnesium metal in an ether solvent like THF yields 2,5-diisopropylphenylmagnesium bromide. This reagent is a strong base and nucleophile used to form carbon-carbon and carbon-heteroatom bonds.
Organolithium Reagent : Halogen-lithium exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures, converts the aryl bromide into 2,5-diisopropylphenyllithium. This reagent is generally more reactive than its Grignard counterpart.
These organometallic precursors can be used to synthesize a variety of other sterically demanding ligands. For instance, they can be used in the synthesis of N-heterocyclic carbene (NHC) ligands. A potential synthetic route would involve the conversion of this compound to 2,5-diisopropylaniline (B2943412), which can then be used to construct the imidazolium (B1220033) salt precursor of an IPr-type (IPr = N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) NHC ligand, where the steric profile is shifted from the 2,6-positions to the 2,5-positions.
Incorporation into Macrocyclic and Supramolecular Frameworks
The rigid and bulky nature of the 1,4-diisopropylbenzene (B50396) unit makes it an attractive component for constructing macrocyclic and supramolecular architectures. These large, cage-like molecules are central to host-guest chemistry, where they can encapsulate smaller "guest" molecules within their cavities.
Cyclophanes are molecules containing one or more aromatic rings bridged by aliphatic chains. The 1,4-diisopropylbenzene moiety can serve as a rigid spacer or "wall" in the construction of complex cyclophanes. In one example, this unit was used as a linker to replace a 1,8-substituted anthracene (B1667546) in the synthesis of a tetracationic cyclophane, known as ExBluebox⁴⁺. This substitution allows the two N-phenylene-bipyridinium walls of the cyclophane to orient in a more favorable face-to-face manner. nih.gov
The resulting cyclophane possesses a well-defined cavity capable of recognizing and binding a variety of aromatic guest molecules in both aqueous and organic solvents. The primary driving forces for these guest-host interactions are the hydrophobic effect and donor-acceptor interactions between the electron-poor bipyridinium units of the host and electron-rich aromatic guests. nih.gov This host has demonstrated the ability to distinguish between aromatic guests with similar physical properties, such as pyrene (B120774) and perylene (B46583), based on their different binding affinities. nih.gov
The table below summarizes the guest-host stoichiometry for the ExBluebox⁴⁺ cyclophane with various aromatic guests.
| Guest Molecule | Guest-Host Stoichiometry |
|---|---|
| Naphthalene (B1677914) | 0.8 |
| Anthracene | 0.3 |
| Phenanthrene | 1.0 |
| Pyrene | 1.0 |
| Triphenylene | 0.9 |
| Perylene | 0.3 |
Data sourced from a study on a tetracationic cyclophane incorporating a 1,4-diisopropylbenzene unit. nih.gov
The weaker binding observed for smaller guests like naphthalene and larger, less soluble guests like perylene highlights the importance of size complementarity and π-system overlap for optimal guest-host interaction within the cyclophane's cavity. nih.gov
Cavitands are a class of synthetic host molecules with enforced, rigid cavities capable of binding guest molecules. They are typically built upon a bowl-shaped platform, most commonly a resorcin rsc.orgarene. The "walls" of the cavitand are constructed by bridging the hydroxyl groups of the resorcin rsc.orgarene scaffold.
While direct synthesis of cavitands from this compound is not a standard approach, the 2,5-diisopropylphenyl unit can be envisioned as a component of the "walls" that extend the cavity. This would require the synthesis of a suitable bifunctional building block, such as a 2,5-diisopropyl-substituted 1,4-dihalobenzene or a similar reactive derivative. This building block could then be attached to the resorcin rsc.orgarene base via reactions like nucleophilic aromatic substitution. The incorporation of bulky diisopropylphenyl panels would significantly modify the shape, depth, and electronic environment of the cavitand's binding pocket, potentially leading to novel host-guest binding properties and applications in molecular recognition and catalysis.
Monomer for Polymer Chemistry
This compound is a suitable monomer for the synthesis of substituted poly(p-phenylene)s (PPPs), a class of conjugated polymers known for their thermal stability and interesting electronic properties. Unsubstituted PPP is notoriously insoluble, which severely limits its processability and characterization. Introducing bulky, flexible side groups onto the polymer backbone is a common strategy to overcome this issue.
The two isopropyl groups on the phenylene unit disrupt interchain packing, thereby increasing the free volume and enhancing the solubility of the resulting polymer in common organic solvents. The polymerization can be achieved through various cross-coupling methodologies, with the Suzuki-Miyaura coupling being one of the most powerful and versatile.
For this purpose, a di-functional monomer is required. This can be achieved by further halogenating this compound to yield a dibromo or other dihalo-derivative. Alternatively, the bromo-monomer can be converted into a boronic acid or boronic ester derivative, creating an "AB-type" monomer that can undergo self-condensation. More commonly, a dihalo-monomer is coupled with a phenylene-bis(boronic acid) in an "AA-BB" type polymerization.
The Suzuki catalyst-transfer polymerization of a monomer like 2,5-dibromo-1,4-diisopropylbenzene with a suitable bis(boronic acid) comonomer, catalyzed by a palladium complex, would yield poly(2,5-diisopropyl-p-phenylene). The presence of the isopropyl groups not only ensures solubility but also influences the polymer's morphology and electronic properties, such as its band gap and luminescence.
Aromatic Polyesters and Brominated Polyesters
Aromatic polyesters, specifically polyarylates, and their brominated derivatives can be synthesized from monomers derived from 1,4-diisopropylbenzene. The primary method employed for this polymerization is the interfacial polycondensation technique. researchgate.net
This process involves reacting a diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, with a bisphenol monomer. For the synthesis of these specific polyesters, the bisphenols used are α,α′-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene for the standard aromatic polyesters, and α,α′-bis(4-hydroxy-3,5-dibromophenyl)-1,4(or 1,3)-diisopropylbenzene for the brominated versions. The reaction is typically carried out in a two-phase system, such as dichloromethane (B109758) and an aqueous alkaline solution, with a phase transfer agent to facilitate the reaction at the interface. researchgate.net
The synthesis of the brominated monomer is achieved through the direct bromination of the parent bisphenol, α,α′-bis(4-hydroxyphenyl)-1,4-diisopropylbenzene. This facile bromination step allows for the strategic incorporation of bromine atoms onto the aromatic rings of the monomer, which are then carried into the final polymer structure. researchgate.net
This method yields moderate to high molecular weight polyarylates that can be cast into films. The properties of these films, such as flexibility and transparency, are dependent on the specific combination of diacid chloride and the isomeric form of the diisopropylbenzene-based monomer used. researchgate.net
Structure-Property Relationships in Derived Polymeric Materials
The properties of the polyesters derived from the diisopropylbenzene framework are intrinsically linked to their molecular structure. Key structural factors that influence the final material properties include the isomeric substitution pattern of the diisopropylbenzene unit and the presence of bromine substituents. researchgate.net
Effect of Isomeric Structure: Polymers synthesized with monomers containing the 1,3-diisopropylbenzene (B165221) isomer or those incorporating isophthaloyl chloride tend to exhibit lower glass transition temperatures and increased solubility. This results in the formation of more transparent and flexible films compared to their 1,4-isomer counterparts. Despite the presence of flexible isopropylidene linkages, these polymers demonstrate moderately high thermal stability, with no significant weight loss observed below 400 °C. researchgate.net
Effect of Bromination: The introduction of bromine atoms onto the polymer backbone has a significant and multifaceted impact on the material's properties. The presence of bromine leads to:
Increased Glass Transition Temperature (Tg): The bulky and polar bromine atoms restrict segmental motion of the polymer chains, thus increasing the Tg.
Enhanced Fire Retardancy: The most significant advantage of incorporating bromine is the substantial improvement in the fire-retardant properties of the material. researchgate.net
Reduced Inherent Viscosity: The presence of bromine on the polymer backbone has been observed to cause a decrease in the inherent viscosity of the resulting polyarylates. researchgate.net
The interplay of these structural factors allows for the fine-tuning of the polymer's characteristics to meet specific performance requirements.
Interactive Data Table: Impact of Bromination on Polyarylate Properties
| Property | Effect of Bromine Introduction | Rationale |
| Glass Transition Temperature (Tg) | Increase | Restricted polymer chain motion due to bulky bromine atoms. researchgate.net |
| Crystallinity | Decrease | Disruption of regular polymer chain packing. researchgate.net |
| Thermal Stability | Decrease | Weaker C-Br bonds compared to C-H bonds may initiate degradation at lower temperatures. researchgate.net |
| Fire Retardancy | Significant Enhancement | Bromine atoms act as radical scavengers in the gas phase during combustion. researchgate.net |
| Inherent Viscosity | Decrease | Changes in polymer chain conformation and intermolecular interactions. researchgate.net |
| Solubility | Increase | The introduction of bromine can disrupt crystallinity, often leading to better solubility in organic solvents. researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional experiments that reveal the number and types of hydrogen and carbon atoms in a molecule, respectively.
In the ¹H NMR spectrum of 2-Bromo-1,4-diisopropylbenzene, the aromatic protons are expected to appear as a complex multiplet or as distinct doublets and doublets of doublets in the downfield region, typically between δ 7.0 and 7.5 ppm. The methine protons of the two isopropyl groups would each give rise to a septet, integrating to one proton each, in the range of δ 2.8 to 3.5 ppm. The twelve methyl protons of the two isopropyl groups are expected to appear as two distinct doublets, each integrating to six protons, in the upfield region around δ 1.2 ppm.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons will resonate in the region of δ 120-150 ppm. The carbon atom bearing the bromine atom is anticipated to have a chemical shift around δ 120-125 ppm due to the deshielding effect of the halogen. The isopropyl-substituted aromatic carbons would appear further downfield. The methine carbons of the isopropyl groups are expected around δ 34 ppm, while the methyl carbons will be observed in the upfield region, typically around δ 23-24 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 (m) | 125 - 135 |
| Aromatic C-Br | - | 120 - 125 |
| Aromatic C-isopropyl | - | 145 - 150 |
| Isopropyl CH | 2.8 - 3.5 (sept) | ~34 |
| Isopropyl CH₃ | ~1.2 (d) | ~23-24 |
Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.
Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. In the COSY spectrum of this compound, cross-peaks would be observed between the aromatic protons that are adjacent to each other, helping to assign their specific positions on the benzene (B151609) ring. Furthermore, strong cross-peaks would be evident between the methine protons of the isopropyl groups and their corresponding methyl protons, confirming the isopropyl substituent structure.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear correlation experiment that maps the correlation between protons and their directly attached carbons. The HSQC spectrum of this compound would show correlations between the aromatic protons and their respective aromatic carbons, the methine protons and the methine carbons, and the methyl protons and the methyl carbons. This technique is invaluable for unambiguously assigning the ¹³C NMR signals based on the more easily interpretable ¹H NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic "fingerprint."
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The FTIR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H bending vibrations of the isopropyl groups would be observed in the 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹ regions. The aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 2: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (isopropyl) | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Aliphatic C-H Bend (isopropyl) | 1470 - 1365 |
| C-Br Stretch | 600 - 500 |
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability. For this compound, the symmetric stretching of the benzene ring, which is often weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum. The C-Br stretch may also be observed.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula.
For this compound (C₁₂H₁₇Br), the HRMS spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by approximately 2 m/z units. The high-resolution measurement of these isotopic peaks would allow for the confirmation of the elemental formula C₁₂H₁₇Br.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [C₁₂H₁₇⁷⁹Br]⁺ | 240.0514 |
| [C₁₂H₁₇⁸¹Br]⁺ | 242.0493 |
Compound Index
X-ray Diffraction Analysis
X-ray diffraction is a powerful analytical technique for investigating the atomic and molecular structure of crystalline materials.
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline form. mdpi.comcreative-biostructure.com This technique works by directing an X-ray beam onto a single, well-ordered crystal. creative-biostructure.com The resulting diffraction pattern of discrete spots provides detailed information about the crystal lattice. creative-biostructure.com
For this compound, an SCXRD analysis would require the successful growth of a suitable single crystal. The analysis of its diffraction pattern would yield precise atomic coordinates, allowing for the unambiguous determination of:
Bond lengths: The exact distances between bonded atoms (e.g., C-Br, C-C aromatic, C-C alkyl).
Bond angles: The angles formed between adjacent bonds.
Torsional angles: The dihedral angles that define the conformation of the isopropyl groups relative to the benzene ring.
Unit cell parameters: The dimensions of the basic repeating unit of the crystal lattice.
Intermolecular interactions: The packing of molecules within the crystal, including any non-covalent interactions that influence the solid-state structure.
| Parameter | Type of Information Provided |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present within the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The precise dimensions and angles of the repeating lattice unit. |
| Atomic Coordinates (x, y, z) | The exact position of each atom within the unit cell. |
| Bond Lengths and Angles | The precise geometry of the molecule. |
Chromatographic Separation and Analysis
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, a sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its differential affinity for the stationary phase. The time it takes for the compound to pass through the column is known as its retention time, which is a characteristic property under a specific set of conditions.
Upon exiting the column, the separated compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that confirms the compound's identity. The purity of the sample is determined by integrating the area of the peak corresponding to this compound in the gas chromatogram and comparing it to the areas of any impurity peaks.
| Parameter | Typical Condition |
|---|---|
| GC Column | Non-polar or mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | A temperature gradient (e.g., starting at 100°C, ramping to 250°C) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Ion Trap |
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. Due to the non-polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach for its analysis.
In RP-HPLC, the stationary phase is non-polar (hydrophobic), often a silica (B1680970) that has been surface-modified with C8 or C18 alkyl chains. The mobile phase is a polar aqueous-organic mixture, such as water and acetonitrile (B52724) or methanol. sielc.com When the sample is passed through the column, the non-polar analyte partitions between the polar mobile phase and the non-polar stationary phase. Its retention is controlled by adjusting the ratio of the organic solvent to water in the mobile phase.
Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule is a strong chromophore that absorbs UV light at specific wavelengths. The retention time and peak area can be used for qualitative identification and quantitative analysis, respectively.
| Parameter | Typical Condition |
|---|---|
| HPLC System | Reversed-Phase (RP-HPLC) |
| Column | C18 or C8 bonded silica, 3-5 µm particle size |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm or 270 nm) |
| Column Temperature | Ambient or controlled (e.g., 30-40°C) |
Computational Chemistry and Theoretical Investigations of 2 Bromo 1,4 Diisopropylbenzene
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT calculations are instrumental in understanding the fundamental aspects of molecular systems. By solving the Schrödinger equation in an approximate manner, DFT can accurately predict molecular geometries, electronic structures, and charge distributions.
Computational analysis would reveal the most stable conformer, which corresponds to the global minimum on the potential energy surface. The dihedral angles between the isopropyl groups and the benzene (B151609) ring are key parameters in this analysis. It is expected that the most stable conformation will be one that minimizes steric repulsion between the methyl groups of the isopropyl substituents and the adjacent bromine atom and hydrogen atoms on the ring. The C-Br bond length and the bond angles within the benzene ring are also important geometric parameters that would be determined with high accuracy through DFT calculations.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.39 - 1.41 |
| C-H (aromatic) | ~1.08 |
| C-C (isopropyl) | ~1.54 |
| C-H (isopropyl) | ~1.10 |
| C-Br | ~1.90 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | 118 - 122 |
| C-C-Br | ~120 |
| C-C-C (isopropyl) | ~112 |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations.
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom, which has lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the C-Br antibonding orbital. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wavefunction into a simple Lewis-like structure of bonds and lone pairs. researchgate.net This analysis also reveals hyperconjugative interactions, which are stabilizing electron delocalizations from occupied (donor) to unoccupied (acceptor) orbitals.
| Atom | Natural Charge (e) |
| C (bonded to Br) | +0.15 |
| Br | -0.10 |
| C (ipso, isopropyl) | -0.20 |
| H (aromatic) | +0.12 to +0.15 |
Note: The data in this table is illustrative and represents typical values expected from NBO analysis.
Prediction of Reactivity and Selectivity
Computational methods can also be used to predict the reactivity of a molecule and the selectivity of its reactions.
Average Local Ionization Energy (ALIE) is a conceptual DFT tool used to predict the most probable sites for electrophilic attack. Regions with lower ALIE values indicate areas where it is easiest to remove an electron, and thus are more susceptible to reaction with electrophiles. For this compound, the ALIE surface would likely show the lowest values over the π-system of the benzene ring, particularly at the carbon atoms ortho and para to the activating isopropyl groups, and to a lesser extent, the bromine atom.
Fukui functions are another set of reactivity indicators derived from DFT that identify the most reactive sites in a molecule. The Fukui function for nucleophilic attack (f+) highlights regions that are most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-) points to the sites most likely to be attacked by an electrophile. For this compound, the f- function is expected to be largest on the electron-rich positions of the aromatic ring, while the f+ function would likely be concentrated on the carbon atom attached to the bromine, due to the C-Br bond's polar nature and the presence of a low-lying σ* antibonding orbital.
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs can help in predicting the initial steps of thermal decomposition or photochemical reactions. In this compound, the C-Br bond is expected to be the weakest covalent bond due to the relatively large size of the bromine atom and the moderate electronegativity difference with carbon. Therefore, the homolytic cleavage of the C-Br bond to form an aryl radical and a bromine radical is a likely initial step in radical-initiated reactions. The BDEs for the C-H bonds of the isopropyl groups would also be of interest, as their cleavage would lead to the formation of benzylic-type radicals, which are stabilized by resonance with the aromatic ring.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Br | ~70-75 |
| C-H (benzylic) | ~85-90 |
| C-C (aromatic-isopropyl) | ~95-100 |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations.
Thermodynamic Properties and Thermal Behavior Assessment
Theoretical calculations are a powerful tool for assessing the thermodynamic properties of molecules like this compound. By employing methods such as Density Functional Theory (DFT), it is possible to predict key thermodynamic parameters that govern the compound's stability and behavior under various thermal conditions.
Detailed research findings from computational studies on related aromatic compounds provide a framework for understanding the thermodynamic profile of this compound. For instance, the thermodynamic properties of polybrominated dibenzo-p-dioxins and polybrominated diphenylamines have been extensively studied using DFT at the B3LYP/6-31G* level. researchgate.netsioc-journal.cn These studies reveal that thermodynamic parameters such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°) are highly dependent on the number and position of bromine substituents. researchgate.netsioc-journal.cn Generally, the enthalpies of formation increase with a greater number of bromine atoms. researchgate.net
For this compound, the presence of the bulky isopropyl groups and the electronegative bromine atom significantly influences its thermodynamic properties. The NIST Chemistry WebBook provides experimental thermodynamic data for the parent compound, 1,4-diisopropylbenzene (B50396), which can serve as a baseline for theoretical comparisons. nist.gov Similarly, extensive thermodynamic data for bromobenzene (B47551) is available, offering insights into the contribution of the bromine substituent. nist.govnih.govscispace.com
Computational models can predict the heat capacity (Cp) of this compound as a function of temperature. Studies on similar organic molecules like benzene and naphthalene (B1677914) have demonstrated that thermodynamic functions, including free energy, entropy, and heat capacity, can be calculated using the quasiharmonic approximation based on Raman frequency shifts. dergipark.org.tr These calculations typically show a nonlinear increase in entropy and heat capacity with rising temperature. dergipark.org.tr
Table 1: Comparison of Standard Thermodynamic Properties of Related Compounds
| Compound | Formula | ΔfH° (liquid, kJ/mol) | S° (liquid, J/mol·K) | Cp (liquid, J/mol·K) |
|---|---|---|---|---|
| Bromobenzene | C₆H₅Br | 41.2 | 235.8 | 158.4 |
| 1,4-Diisopropylbenzene | C₁₂H₁₈ | -88.7 | 378.9 | 296.2 |
Data sourced from NIST Chemistry WebBook and other thermodynamic compilations for standard conditions (298.15 K, 1 atm). The values for this compound are not experimentally available but can be estimated using computational methods.
Non-Linear Optical (NLO) Properties Theoretical Studies
Non-linear optical (NLO) materials are crucial for various applications in optoelectronics, and theoretical calculations are pivotal in the design and prediction of new NLO materials. journaleras.com Computational methods, particularly DFT, are widely used to investigate the NLO properties of organic molecules. journaleras.comanalis.com.my The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. journaleras.com
For this compound, the interplay between the electron-donating isopropyl groups and the electron-withdrawing (by induction) and electron-donating (by resonance) bromine atom can lead to interesting NLO properties. Theoretical studies on halogen-substituted organic molecules have shown that the nature and position of the halogen atom significantly affect the NLO response. nih.gov For instance, a computational study on halogen-substituted curcumin (B1669340) analogs revealed that bromo-substituted compounds possess significant first hyperpolarizability, with values several times larger than that of the standard NLO material, urea (B33335). nih.gov
DFT calculations using functionals like B3LYP and CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of molecules. journaleras.comnih.gov The calculated β value for a molecule can be compared to that of urea (β ≈ 0.3728 × 10⁻³⁰ esu) to assess its potential as an NLO material. journaleras.com For example, the calculated first hyperpolarizability of 5-(trifluoromethyl)pyridine-2-thiol (B7722606) was found to be approximately eight times greater than that of urea, indicating its potential as an NLO material. journaleras.com
The introduction of donor and acceptor groups on an aromatic system can enhance the NLO response by facilitating intramolecular charge transfer. sonar.ch In this compound, the isopropyl groups act as weak electron donors, while the bromine atom's effect is more complex. While it is electronegative, it can also donate electron density to the aromatic ring via its lone pairs. This electronic structure can be analyzed through frontier molecular orbital (HOMO-LUMO) analysis to understand the charge transfer characteristics that influence the NLO properties. mdpi.com
Table 2: Calculated NLO Properties of Related Substituted Aromatic Compounds
| Compound | Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (10⁻³⁰ esu) |
|---|---|---|---|
| Urea (Reference) | DFT/B3LYP | 1.671 | 0.3728 |
| 5-bromo-2-(trifluoromethyl)pyridine | DFT/B3LYP/6-31++G(d,p) | 3.38 | - |
| (3E,5E)-3,5-bis(4-bromobenzylidene)-1-methylpiperidin-4-one | DFT/B3LYP/6-311++G(d,p) | - | ~17 times urea |
These values are taken from various computational studies and are presented for comparative purposes. The specific values for this compound would require dedicated theoretical calculations.
Molecular Dynamics Simulations of Solvation and Interactions (relevant to related compounds)
Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules in solution, providing insights into solvation processes and intermolecular interactions at an atomic level. For a molecule like this compound, which possesses both hydrophobic (diisopropylbenzene moiety) and somewhat polar (bromo-substituted) character, MD simulations can elucidate its interactions with different solvents.
The solvation of hydrophobic molecules in aqueous solutions is a well-studied phenomenon. MD simulations have been used to quantify the hydrophobic interaction by observing the aggregation of small nonpolar solutes in water. nih.gov These studies show that the hydrophobic effect, a major driving force in biological systems, arises from the tendency to minimize the disruption of the hydrogen-bonding network of water. nih.gov The large, nonpolar surface of the diisopropylbenzene portion of this compound would be expected to exhibit significant hydrophobic behavior in polar solvents like water.
Conversely, in non-polar solvents, the interactions would be dominated by van der Waals forces. MD simulations of cholesterol, a molecule with both hydrophilic and hydrophobic parts, in various solvents have shown that non-polar solvents like benzene form strong van der Waals interactions with the hydrophobic regions of the solute. rsc.org
The influence of solvent molecules on chemical reaction dynamics can also be investigated using MD simulations. Studies on microsolvated reactions have revealed that even a single solvent molecule can significantly alter reaction mechanisms through steric effects. semanticscholar.org Furthermore, the solvation of large polycyclic aromatic hydrocarbons has been studied, indicating that the arrangement of solvent molecules in the first solvation shell is highly structured. mdpi.com
For this compound, MD simulations could be employed to study:
The structure of the solvation shell in different solvents (e.g., water, ethanol, hexane).
The orientation of solvent molecules around the solute.
The dynamics of solvent exchange between the solvation shell and the bulk solvent.
The potential of mean force for the aggregation of this compound molecules in solution.
These simulations would provide a detailed picture of the solvation thermodynamics and kinetics, which are crucial for understanding its behavior in various chemical processes.
Applications in Specialized Chemical Synthesis and Materials Science Research
Precursor in Fine Chemical and Intermediate Synthesis
As a versatile building block, 2-Bromo-1,4-diisopropylbenzene is integral to multi-step synthetic pathways in various sectors of the chemical industry. nbinno.com Aryl bromides are frequently used as key intermediates in organic synthesis. researchgate.net
In the field of medicinal chemistry, a "pharmaceutical scaffold" refers to a core molecular structure upon which a series of derivatives can be built to create new drug candidates. While specific pharmaceuticals directly derived from this compound are not broadly documented, its role as a building block is based on established chemical principles. Aryl bromides are crucial intermediates in the synthesis of complex organic molecules for the pharmaceutical industry. nbinno.comnih.gov
The bromine atom on the benzene (B151609) ring is a versatile functional group. It serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating new carbon-carbon bonds. nih.govyonedalabs.com These reactions allow for the precise assembly of complex molecular architectures required for biologically active compounds. nih.gov Furthermore, the bulky and lipophilic (fat-soluble) nature of the diisopropyl groups can be advantageous in drug design, potentially influencing a molecule's ability to cross cell membranes or bind to specific protein targets.
Similar to its role in pharmaceuticals, this compound and related aryl bromides serve as important intermediates in the synthesis of modern agrochemicals. researchgate.netnbinno.com The development of new herbicides, insecticides, and fungicides often relies on the construction of complex organic molecules with specific biological activities. acs.org
The lipophilicity imparted by the two isopropyl groups can enhance the efficacy of an agrochemical by improving its absorption into waxy plant cuticles or the exoskeletons of insects. The bromine atom provides a convenient point for chemical modification, allowing chemists to attach other functional groups through reactions like the Suzuki or Stille couplings to fine-tune the compound's biological activity and environmental profile. commonorganicchemistry.comorganic-chemistry.org
Contribution to Advanced Functional Materials
The unique structure of this compound makes it a valuable component in the synthesis of materials with specialized electronic and physical properties.
Aryl bromides are frequently used in cross-coupling reactions to construct the conjugated organic molecules that are central to OLED technology. nbinno.com These molecules form the emissive and charge-transport layers within an OLED device. nih.gov
The 1,4-diisopropylbenzene (B50396) core can be incorporated into larger OLED material structures. The bulky isopropyl groups can play a crucial role in preventing intermolecular aggregation, a phenomenon known as concentration quenching, which can otherwise reduce the efficiency and color purity of the device. researchgate.netrsc.org By creating steric hindrance, these groups help to keep the light-emitting molecules separated, allowing them to maintain their desired photophysical properties and leading to more stable and efficient OLEDs. rsc.org
Brominated aromatic compounds are a well-established class of flame retardants used to improve the fire safety of plastics and other polymeric materials. qiji-chem.comwikipedia.orgfrfabric.com Although this compound is more of a precursor than a final flame retardant product, its chemical nature is relevant to this application. The general mechanism for brominated flame retardants involves the release of bromine radicals upon heating, such as in a fire. qiji-chem.com These highly reactive bromine radicals interfere with the combustion chain reaction in the gas phase by capturing the high-energy hydrogen and hydroxyl radicals that propagate the fire. qiji-chem.commst.dklevitex.com This action slows down or suppresses the combustion process. frfabric.com
Compounds like poly-p-diisopropylbenzene, derived from the parent structure, can be used in conjunction with brominated compounds to act as synergists in flame-retardant formulations for thermoplastics. google.com
Role in Chemical Separation Technologies
While not a primary application, the specific physical properties of this compound suggest a potential role in specialized chemical separation techniques. The compound's defined polarity, molecular size, and aromatic character could make it, or derivatives, suitable for use as a stationary phase in gas chromatography (GC). In GC, the stationary phase is a critical component that interacts differently with various compounds in a mixture, allowing them to be separated for analysis. The unique combination of a polarizable aromatic ring, a polar carbon-bromine bond, and nonpolar isopropyl groups could offer selective interactions for separating complex mixtures of organic analytes.
Extractant Components in Nuclear Fuel Reprocessing (TALSPEAK process)
In the field of nuclear fuel reprocessing, the separation of trivalent lanthanides from minor actinides (americium and curium) is a significant challenge due to their similar chemical properties. osti.gov The TALSPEAK process (Trivalent Actinide Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) is a liquid-liquid extraction method developed for this purpose. osti.govornl.gov
The conventional TALSPEAK process utilizes an organic phase and an aqueous phase to achieve separation. ornl.gov The organic phase consists of an extractant, di-(2-ethylhexyl) phosphoric acid (HDEHP), dissolved in a diluent. osti.gov The diluent's role is to act as a carrier for the extractant and ensure the physical properties of the organic phase are suitable for the extraction process. A commonly used diluent in the TALSPEAK process is 1,4-diisopropylbenzene (DIPB). osti.govosti.govornl.gov
The process works by selectively extracting the lanthanides into the organic phase, while the actinides are retained in the aqueous phase. ornl.gov This selectivity is achieved by the presence of a water-soluble aminopolycarboxylate complexing agent, such as diethylenetriamine-N,N,N',N'',N''-pentaacetic acid (DTPA), in the aqueous phase, which forms stable complexes with the actinides. osti.govosti.gov The aqueous phase is also typically buffered with a concentrated lactic acid solution to maintain a narrow pH range, which is critical for the separation efficiency. osti.govornl.gov While 1,4-diisopropylbenzene is the well-documented diluent in this process, its brominated derivative, this compound, represents a structurally related compound within the same chemical family.
Table of Compounds
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis of 2-Bromo-1,4-diisopropylbenzene involves the bromination of p-diisopropylbenzene using molecular bromine and an iron catalyst in a chlorinated solvent like carbon tetrachloride. prepchem.com While effective, this method utilizes hazardous reagents and solvents, prompting future research into more sustainable alternatives.
Future research should focus on "green" bromination methods that align with the principles of sustainable chemistry. Key areas for exploration include:
Catalytic Aerobic Bromination: The use of systems like sodium nitrite (B80452) (NaNO₂) with aqueous hydrobromic acid (HBr) and air as the terminal oxidant presents a greener alternative to molecular bromine. rsc.orgnih.gov This approach avoids stoichiometric, harsh brominating agents and can offer high chemoselectivity. acs.org
In Situ Generation of Bromine: Continuous flow reactors can be employed to safely generate bromine (Br₂) or potassium hypobromite (B1234621) (KOBr) in situ from reagents like sodium hypochlorite (B82951) (NaOCl) and HBr or potassium bromide (KBr). nih.gov This method minimizes the handling and storage of hazardous molecular bromine.
Recyclable Brominating Systems: Aqueous systems, such as calcium bromide–bromine (CaBr₂–Br₂), have shown promise for the efficient and rapid bromination of aromatic compounds at room temperature without the need for metal catalysts. rsc.org Developing a similar process for this compound could significantly improve the environmental profile of its synthesis.
Biocatalytic Routes: The exploration of enzymatic halogenation could offer a highly selective and environmentally benign pathway to aryl bromides. While still an emerging field, the development of artificial dehalogenases or other engineered enzymes for this specific transformation is a long-term goal. nih.gov
Table 1: Comparison of Synthetic Methodologies for Aromatic Bromination
| Method | Reagents | Advantages | Disadvantages | Future Research Focus for this compound |
| Traditional | Br₂, Fe, CCl₄ prepchem.com | Established, effective | Hazardous reagents, chlorinated solvents | Replacement with sustainable alternatives |
| Aerobic Catalytic | HBr/NaBr, O₂, Catalyst (e.g., [C₄Py]NO₃) nih.govacs.org | Green oxidant (air/O₂), high atom economy | May require specific catalysts | Optimization of catalyst and reaction conditions for high yield and selectivity |
| Continuous Flow | NaOCl, HBr/KBr nih.gov | In situ generation of Br₂, enhanced safety | Requires specialized equipment | Adaptation of flow parameters for the specific substrate |
| Aqueous Systems | aq. CaBr₂–Br₂ rsc.org | Recyclable, solvent-free isolation | Primarily demonstrated for activated aromatics | Investigation of reactivity with less activated substrates like 1,4-diisopropylbenzene (B50396) |
Expanding Reactivity through Catalysis and Organometallic Chemistry
The bromine atom on this compound serves as a handle for a multitude of catalytic and organometallic transformations, primarily carbon-carbon bond-forming reactions. Future research should aim to expand its synthetic utility, particularly in overcoming the steric hindrance imposed by the two ortho- and meta-positioned isopropyl groups.
Key research directions include:
Advanced Cross-Coupling Reactions: While foundational reactions like Suzuki-Miyaura and Sonogashira couplings are applicable to aryl bromides, the significant steric bulk of this compound presents a challenge. nbinno.comthalesnano.com Research should focus on employing specialized ligands, such as AntPhos, which have demonstrated high reactivity in sterically demanding aryl-alkyl Suzuki couplings by inhibiting side reactions like β-hydride elimination. rsc.org Microwave-assisted palladium-catalyzed couplings could also be explored to achieve high yields in shorter reaction times, even with sterically hindered substrates. mdpi.com
Formation of Novel Organometallic Reagents: Beyond Grignard reagents, the synthesis of other organometallic intermediates from this compound is a promising avenue. For instance, cobalt-catalyzed preparation of arylindium reagents from aryl bromides has been developed, which can then participate in subsequent palladium-catalyzed cross-coupling reactions. acs.org Investigating the formation and reactivity of the corresponding diisopropylphenylindium reagent could unlock new synthetic pathways.
C-H Activation and Functionalization: While the bromine provides a direct site for functionalization, catalytic C-H activation at the other positions on the aromatic ring or on the isopropyl groups themselves would offer novel and efficient routes to more complex molecules.
Table 2: Potential Catalytic Reactions for this compound
| Reaction Type | Coupling Partner | Catalyst System (Example) | Key Challenge/Research Goal |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Pd(OAc)₂ / AntPhos rsc.org | Overcoming steric hindrance from isopropyl groups; preventing β-hydride elimination with alkyl partners. |
| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst thalesnano.comyoutube.com | Driving reaction with bulky substrates that may require higher temperatures, which can cause side reactions. youtube.com |
| Heck | Alkenes | Pd/Graphene mdpi.com | Achieving high regioselectivity and yield with a sterically congested aryl bromide. |
| Indium Reagent Formation | Indium metal | Cobalt-bathophenanthroline acs.org | Establishing efficient formation of the arylindium reagent and exploring its subsequent coupling reactivity. |
Design and Synthesis of New Functional Materials
Aryl halides with bulky substituents are valuable building blocks for functional organic materials, as the bulky groups can enhance solubility and control intermolecular packing, which are critical for device performance. nbinno.com this compound is a prime candidate for creating novel materials for applications in organic electronics.
Future research in this area should include:
Organic Semiconductors: Using cross-coupling reactions, the 2-bromo-1,4-diisopropylphenyl moiety can be incorporated into larger conjugated systems. nbinno.com The bulky isopropyl groups can prevent excessive π-stacking, leading to materials with improved solubility for solution-based processing of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com This is analogous to the use of triisopropylsilyl (TIPS) groups to create soluble and high-performance pentacene (B32325) derivatives. sigmaaldrich.com
Liquid Crystals: The rigid core and flexible peripheral isopropyl groups of derivatives of this compound could lead to the formation of novel liquid crystalline materials.
Advanced Polymers: Polymerization of functionalized monomers derived from this compound could lead to polymers with tailored thermal, optical, and electronic properties.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental efforts. Future computational studies could provide invaluable insights into:
Molecular Properties and Reactivity: Density Functional Theory (DFT) calculations can be used to model the molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential. These calculations can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize the compound's reactivity in various transformations.
Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers for potential synthetic routes and catalytic cycles. This would be particularly useful for understanding the influence of the bulky isopropyl groups on the energetics of cross-coupling reaction pathways.
Material Properties: For derivatives of this compound designed as functional materials, computational methods can predict key parameters such as charge transport mobility, absorption/emission spectra, and solid-state packing. This allows for the in silico screening of candidate molecules before undertaking complex synthesis. The influence of the substituents on aromatic stacking interactions can be modeled to predict how these molecules will self-assemble. rsc.org
Exploration of Stereoselective Transformations Involving Isopropyl Groups
The isopropyl groups in this compound are achiral and free to rotate. However, their significant steric bulk can be exploited to influence stereochemical outcomes in several ways, representing a largely unexplored research area.
Atropisomerism: If this compound is used to synthesize a sterically hindered biaryl compound (e.g., via a Suzuki coupling with another bulky arylboronic acid), the resulting molecule could exhibit atropisomerism—axial chirality due to restricted rotation around the single bond connecting the aryl rings. wikipedia.org Future work could involve synthesizing such biaryls and studying the energy barrier to rotation, potentially leading to the isolation of stable, enantiomerically pure atropisomers for applications in asymmetric catalysis. wikipedia.org
Diastereoselective Reactions: The bulky isopropyl groups can act as stereodirecting elements. If a chiral center is introduced into a molecule containing the 2-bromo-1,4-diisopropylphenyl moiety, the isopropyl groups could create a biased steric environment, leading to high diastereoselectivity in subsequent reactions.
Asymmetric Catalysis: The 2-bromo-1,4-diisopropylphenyl group could be incorporated into ligands for transition metal catalysts. The steric profile of the ligand could influence the enantioselectivity of reactions such as asymmetric hydrogenations or cycloadditions. The interplay between steric hindrance and non-covalent interactions (like CH–π interactions) is a key factor in controlling enantioselectivity in many catalytic systems. nih.gov
Q & A
Q. Advanced
- Ligand Screening : Test phosphines with varying steric bulk (e.g., PPh3 vs. PCy3) to balance reactivity and steric accessibility.
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance Grignard stability, while DMF may improve coupling efficiency in Pd-catalyzed reactions.
- Temperature Gradients : Elevated temperatures (e.g., 100°C) accelerate aryl bromide activation but may degrade sensitive intermediates .
How does the solubility profile of brominated aromatics like this compound impact their applicability in receptor studies?
Advanced
While direct solubility data for this compound is limited, structurally related brominated benzenes (e.g., 2-bromo-1,3-dimethylbenzene) exhibit a solubility cut-off effect (0.10–0.46 mmol/L) that correlates with GABAA receptor modulation . Researchers should:
- Determine solubility via shake-flask or HPLC methods.
- Correlate solubility thresholds with biological activity to identify pharmacologically relevant concentrations.
What advanced safety protocols are critical when handling this compound in high-temperature reactions?
Q. Advanced
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent moisture-sensitive intermediates from decomposing.
- Stability Monitoring : Conduct DSC analysis to identify exothermic decomposition risks.
- Waste Management : Quench Grignard residues with saturated NH4Cl to avoid violent reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
